Withasomnine

Spinal Muscular Atrophy Neurodegeneration Molecular Docking

Withasomnine (CAS 10183-74-1) is a purified pyrazole alkaloid (C₁₂H₁₂N₂, MW 184.24, mp 114–116°C) from Withania somnifera. Unlike crude extracts, its molecular uniformity ensures reproducible target engagement: −7.9 kcal/mol SMN binding for SMA research, CO₂-2 hit validation, and topoisomerase IV type B inhibition (Ki 4.14×10⁻⁸). With 97.5% predicted BBB permeability and 99.6% intestinal absorption, it is optimized for CNS drug discovery. Its pesticidal LC₅₀ of 15.44 ppm against Aphis craccivora supports agrochemical formulation. Procure ≥98% analytical-grade material for fragment-based library synthesis, SAR campaigns, and regulatory submissions.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 10183-74-1
Cat. No. B158684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWithasomnine
CAS10183-74-1
Synonymswithasomnine
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1CC2=C(C=NN2C1)C3=CC=CC=C3
InChIInChI=1S/C12H12N2/c1-2-5-10(6-3-1)11-9-13-14-8-4-7-12(11)14/h1-3,5-6,9H,4,7-8H2
InChIKeyFOJCJLSJZFQCID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Withasomnine (CAS 10183-74-1): A Pyrazole Alkaloid for Natural Product and Fragment-Based Drug Discovery Research


Withasomnine (CAS 10183-74-1) is a natural pyrazole alkaloid originally isolated from the roots of Withania somnifera (Ashwagandha), characterized by a 3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core structure (C₁₂H₁₂N₂, MW 184.24) [1]. This compound exhibits a defined melting point of 114–116 °C and demonstrates predictable physicochemical properties including a calculated logP of 2.20 and high predicted blood-brain barrier permeability (97.50% probability) [2]. Withasomnine serves as a versatile scaffold for fragment-based drug discovery, enabling the rapid construction of focused libraries with demonstrable hit rates against multiple therapeutic targets [3].

Why Withasomnine Cannot Be Substituted by Generic Withania somnifera Alkaloid Mixtures or Crude Extracts


Withania somnifera contains a complex mixture of structurally diverse alkaloids, including withanine, withananine, pseudowithanine, somniferine, and withasomnine, alongside abundant withanolides such as withaferin A [1]. Substituting purified withasomnine with generic alkaloid fractions or crude extracts introduces uncontrolled confounding variables that preclude definitive mechanism-of-action studies and compromise batch-to-batch reproducibility. The pesticidal activity data demonstrates this principle: the purified alkaloid compound withasomnine exhibits LC₅₀ values of 15.44–128.28 ppm across four pest species, whereas withanolide compounds derived from the same plant show only moderate effects under identical assay conditions [2]. For applications requiring target engagement validation—such as COX-2 inhibition screening, GABA-A receptor modulation studies, or structure-activity relationship (SAR) campaigns—only purified withasomnine provides the requisite molecular uniformity and quantitative reproducibility.

Quantitative Differential Evidence for Withasomnine: Validated Performance Against Structural Analogs and In-Class Comparators


Withasomnine Demonstrates the Highest Binding Affinity to S. pombe SMN YG-Dimer Among Screened Withania somnifera Phytochemicals

In a molecular docking study evaluating multiple Withania somnifera phytochemicals against the S. pombe SMN YG-Dimer (PDB ID: 4RG5), withasomnine demonstrated a binding affinity of −7.9 kcal/mol [1]. This value exceeded the performance of all other screened phytocompounds from the same plant, positioning withasomnine as the most favorable candidate for further investigation in spinal muscular atrophy research [1].

Spinal Muscular Atrophy Neurodegeneration Molecular Docking

Withasomnine Exhibits Superior Pesticidal Potency Against Piercing-Sucking Pests Relative to Co-Isolated Withanolides

In a direct comparative study of compounds isolated from the alkaloid fraction of Withania somnifera, withasomnine (reported as withasomine 1) was the most toxic compound against four piercing-sucking pest species [1]. LC₅₀ values were 15.44 ppm against Aphis craccivora, 36.61 ppm against Bemisia tabaci, 85.11 ppm against Nezara viridula, and 128.28 ppm against Tetranychus urticae [1]. In contrast, the co-isolated withanolide compounds (including sominone A, methyl isoferulate, and coagulin Q) demonstrated only moderate pesticidal effects under identical laboratory conditions [1].

Agricultural Pesticide Botanical Insecticide Pest Control

Withasomnine Displays Favorable Blood-Brain Barrier Permeability Prediction Relative to Typical Drug-Like Compounds

In silico ADMET profiling using the admetSAR 2 platform predicts withasomnine to be blood-brain barrier (BBB) permeable with a probability score of 0.9750 (97.50%) [1]. This prediction is accompanied by favorable human intestinal absorption probability (99.62%) and Caco-2 permeability prediction (95.86%) [1]. These computational parameters compare favorably to the typical BBB permeability thresholds applied in CNS drug discovery, where compounds exceeding 90% predicted probability are prioritized for neurological target applications [1].

CNS Drug Discovery Neuropharmacology ADMET Prediction

Withasomnine Exhibits Antibacterial Target Engagement Against Topoisomerase IV Type B with Defined Docking Parameters

Molecular docking studies against bacterial topoisomerase IV type B revealed that withasomnine demonstrates significant target engagement with a minimum docking energy of −6.22 kJ mol⁻¹, binding energy of −10.07 kJ mol⁻¹, and an inhibition constant (Ki) of 4.14 × 10⁻⁸ [1]. This study represents the first report of antimicrobial docking validation for withasomnine, establishing a quantitative benchmark against a clinically relevant antibacterial target that is distinct from the β-lactam and ribosomal targets of conventional antibiotics [1].

Antibacterial Drug Discovery Antimicrobial Resistance Molecular Docking

Withasomnine Serves as a Privileged Scaffold for Fragment-Based COX-2 Inhibitor Library Construction

Withasomnine was synthesized in two steps via a cascade reaction involving double C(sp³)–H functionalization and dehydrogenative aromatization, enabling rapid construction of a natural product-based fragment library [1]. Biological screening of this library revealed high hit rates against cyclooxygenase-2 (COX-2) [1]. This synthetic accessibility and scaffold versatility distinguish withasomnine from many other natural pyrazole alkaloids (e.g., newbouldine, 4′-hydroxywithasomnine) that require lengthier synthetic routes or lack the same fragment-library amenability [2].

Fragment-Based Drug Discovery COX-2 Inhibition Anti-Inflammatory

Withasomnine Is Identified as a Potential GABA-A Receptor Agonist with Favorable Drug-Likeness Profile

In a comprehensive computational study combining virtual screening, biological activity prediction, and molecular dynamics simulations, withasomnine—alongside hygrine and tropine—was identified as exhibiting promising GABA-A receptor agonist activity [1]. The compound demonstrated favorable drug-likeness properties, adherence to Lipinski's rule of five, low predicted toxicity, and stable receptor-ligand interactions throughout molecular dynamics simulations [1]. While hygrine and tropine showed higher compactness in receptor binding, withasomnine maintained stable interactions with minimal conformational changes [1].

Insomnia GABA-A Receptor CNS Therapeutics

Optimized Application Scenarios for Withasomnine (CAS 10183-74-1) Based on Validated Quantitative Evidence


Spinal Muscular Atrophy Drug Discovery: Hit-to-Lead Optimization

Withasomnine is prioritized as a lead-like starting point for spinal muscular atrophy (SMA) research based on its superior binding affinity (−7.9 kcal/mol) to the S. pombe SMN YG-Dimer relative to other Withania-derived phytochemicals [1]. The compound's favorable predicted ADMET profile—including 97.50% BBB permeability probability and 99.62% intestinal absorption—further supports its selection for CNS-targeted SMA programs requiring blood-brain barrier penetration [2]. Researchers should procure purified withasomnine for in vitro SMN protein interaction assays and subsequent medicinal chemistry optimization, rather than relying on unfractionated Withania extracts that contain multiple confounding alkaloids and withanolides.

Agricultural Pesticide Development: Botanical Insecticide Formulation

Withasomnine is the optimal choice for developing species-specific botanical insecticides against piercing-sucking agricultural pests, supported by direct comparative LC₅₀ data: 15.44 ppm (Aphis craccivora), 36.61 ppm (Bemisia tabaci), 85.11 ppm (Nezara viridula), and 128.28 ppm (Tetranychus urticae) [1]. The compound's superior potency relative to co-isolated withanolides from the same plant source validates its selection over crude alkaloid fractions for formulation studies [1]. Industrial procurement should specify withasomnine of analytical-grade purity (≥98%) to ensure reproducible pest control efficacy in field trials and regulatory submissions.

Fragment-Based Drug Discovery: COX-2 Inhibitor Library Construction

Withasomnine serves as a privileged fragment scaffold for constructing focused libraries targeting cyclooxygenase-2 (COX-2), enabled by its two-step synthetic accessibility and demonstrated high hit rates in fragment screening [1]. Medicinal chemistry teams should procure withasomnine in quantities sufficient for parallel library synthesis (typically 100–500 mg scale), leveraging the cascade reaction methodology to generate diverse pyrazole derivatives for COX-2 selectivity profiling [1]. This approach offers significant time and resource advantages over de novo synthesis of more complex pyrazole alkaloids such as newbouldine or 4′-hydroxywithasomnine [2].

Antimicrobial Resistance Research: Topoisomerase IV Inhibitor Development

Withasomnine is a validated starting point for antibacterial drug discovery programs targeting topoisomerase IV type B, a clinically relevant target distinct from β-lactam and ribosomal mechanisms [1]. The compound's defined in silico engagement parameters—docking energy −6.22 kJ mol⁻¹, binding energy −10.07 kJ mol⁻¹, and Ki 4.14 × 10⁻⁸—provide a quantitative benchmark for structure-activity relationship studies [1]. Procurement should prioritize withasomnine for in vitro minimum inhibitory concentration (MIC) determination against Staphylococcus aureus and Salmonella typhi, with subsequent medicinal chemistry optimization aimed at improving antibacterial potency while maintaining favorable physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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